molecular formula C24H27N3O4S2 B11423115 N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide

N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide

Cat. No.: B11423115
M. Wt: 485.6 g/mol
InChI Key: OKNUSPUGVXJDAA-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that combines an isopropylphenyl group, a dihydropyrimidinone moiety, and a butanamide backbone, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the dihydropyrimidinone with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Thioether Formation: The thioether linkage is formed by reacting the tosylated dihydropyrimidinone with a thiol compound.

    Amide Bond Formation: The final step involves the coupling of the thioether intermediate with 4-isopropylphenylamine and butanoyl chloride to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may have potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research could focus on its activity against various biological targets, including enzymes and receptors.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes involved in metabolic pathways, receptors on cell surfaces, or nucleic acids. The compound’s effects could be mediated through inhibition or activation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
  • N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)propionamide
  • N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)hexanamide

Uniqueness

N-(4-isopropylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H27N3O4S2

Molecular Weight

485.6 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C24H27N3O4S2/c1-5-20(22(28)26-18-10-8-17(9-11-18)15(2)3)32-24-25-14-21(23(29)27-24)33(30,31)19-12-6-16(4)7-13-19/h6-15,20H,5H2,1-4H3,(H,26,28)(H,25,27,29)

InChI Key

OKNUSPUGVXJDAA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(C)C)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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